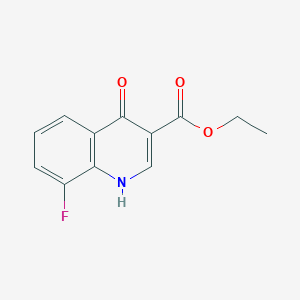

Ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 8-fluoro-4-oxo-1H-quinoline-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10FNO3/c1-2-17-12(16)8-6-14-10-7(11(8)15)4-3-5-9(10)13/h3-6H,2H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPUYCZQHTGRPNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CNC2=C(C1=O)C=CC=C2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40351700 | |

| Record name | ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40351700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71083-06-2, 63010-69-5 | |

| Record name | Ethyl 8-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71083-06-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40351700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 71083-06-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate

CAS Number: 63010-69-5

A Keystone Intermediate for Next-Generation Antimicrobials

Authored by: Senior Application Scientist

This technical guide provides a comprehensive overview of Ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate, a pivotal intermediate in contemporary medicinal chemistry. Designed for researchers, scientists, and professionals in drug development, this document delves into the synthesis, properties, and critical applications of this compound, with a focus on its role in the creation of advanced therapeutic agents.

Strategic Importance in Medicinal Chemistry

This compound serves as a fundamental building block in the synthesis of numerous pharmaceutical agents, most notably fluoroquinolone antibiotics.[1][2] The incorporation of a fluorine atom at the 8-position of the quinoline ring is a critical design element that can enhance the biological activity and pharmacokinetic profile of the final drug molecule.[2] Its unique structure is instrumental in the development of potent inhibitors of bacterial DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication.[3] This targeted mechanism of action has made quinolones a cornerstone in the fight against bacterial infections. Beyond its well-established role in antimicrobial research, this versatile intermediate is also explored in the development of novel anti-inflammatory and anti-cancer therapeutics.[2]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and process development.

| Property | Value | Source(s) |

| CAS Number | 63010-69-5 | [1][4] |

| Molecular Formula | C₁₂H₁₀FNO₃ | [1][4] |

| Molecular Weight | 235.21 g/mol | [1][5] |

| Synonyms | 8-Fluoro-4-hydroxyquinoline-3-carboxylic acid ethyl ester, Ethyl 8-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate | [1][5] |

| Appearance | White to off-white powder/solid | [6] |

| Melting Point | 278-282 °C | [6] |

| Storage Conditions | Store at 0-8°C | [1] |

Synthesis via the Gould-Jacobs Reaction: A Detailed Protocol

The most direct and widely employed method for the synthesis of this compound is the Gould-Jacobs reaction.[7] This classic thermal cyclization reaction provides a robust pathway to the 4-hydroxyquinoline core from an appropriately substituted aniline and a malonic ester derivative.[7]

The synthesis proceeds in two key stages:

-

Condensation: Nucleophilic substitution of 2-fluoroaniline with diethyl ethoxymethylenemalonate (DEEM) to form the intermediate, diethyl 2-((2-fluorophenylamino)methylene)malonate.

-

Thermal Cyclization: Intramolecular cyclization of the intermediate at high temperature to yield the final product.

Experimental Protocol:

Materials:

-

2-Fluoroaniline

-

Diethyl ethoxymethylenemalonate (DEEM)

-

High-boiling point solvent (e.g., Dowtherm A, Diphenyl ether)

-

Ethanol

-

Hexanes or Heptane

Step-by-Step Methodology:

-

Condensation:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine equimolar amounts of 2-fluoroaniline and diethyl ethoxymethylenemalonate.

-

Heat the mixture with stirring to approximately 100-110 °C for 1-2 hours. The reaction is typically performed neat (without solvent).

-

Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature. The ethanol byproduct can be removed under reduced pressure. The resulting intermediate, diethyl 2-((2-fluorophenylamino)methylene)malonate, is often a viscous oil or a low-melting solid and can be used in the next step without further purification.

-

-

Thermal Cyclization:

-

In a separate flask suitable for high-temperature reactions, heat a high-boiling point solvent such as Dowtherm A or diphenyl ether to 250-260 °C.

-

Slowly add the crude intermediate from the previous step to the hot solvent with vigorous stirring.

-

Maintain the reaction temperature for 15-30 minutes. The cyclization is typically rapid at this temperature.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Allow the reaction mixture to cool to below 100 °C. The product will precipitate from the solvent.

-

Add hexanes or heptane to further induce precipitation and to help wash away the high-boiling solvent.

-

Collect the precipitated solid by vacuum filtration.

-

Wash the solid thoroughly with hexanes or heptane to remove residual solvent.

-

The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or by column chromatography.

-

Causality in Experimental Choices:

-

High Temperature: The thermal cyclization step requires significant energy input to overcome the activation barrier for the intramolecular ring-closing reaction. High-boiling, inert solvents are used to achieve the necessary temperatures safely and efficiently.[1]

-

Solvent Choice: Dowtherm A and diphenyl ether are chosen for their high boiling points and thermal stability, ensuring a consistent reaction temperature for the cyclization.

-

Purification: Washing with a non-polar solvent like hexanes is crucial to remove the high-boiling point solvent, which can be difficult to remove by other means. Recrystallization is an effective method for obtaining a highly pure final product.

Visualizing the Synthesis Workflow:

Caption: Workflow for the Gould-Jacobs synthesis of this compound.

Spectroscopic Characterization

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for the ethyl group (a quartet and a triplet), as well as distinct aromatic protons of the quinoline ring system. The chemical shifts of the aromatic protons will be influenced by the electron-withdrawing effects of the fluorine and carbonyl groups.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display signals for all 12 carbon atoms in the molecule, including the carbonyl carbons of the ester and the quinolone ring, and the carbons of the ethyl group and the aromatic rings. The carbon attached to the fluorine atom will exhibit a characteristic large coupling constant (¹J C-F).

-

IR (Infrared) Spectroscopy: The IR spectrum will show characteristic absorption bands for the O-H stretch of the hydroxyl group (which may be broad due to hydrogen bonding), the C=O stretch of the ester and the quinolone ketone, C-F stretching, and C-H and C=C stretching vibrations of the aromatic system.

-

MS (Mass Spectrometry): The mass spectrum will show the molecular ion peak (M+) corresponding to the molecular weight of the compound (235.21 g/mol ). Fragmentation patterns may include the loss of the ethoxy group from the ester.

Application in Drug Discovery: Targeting Bacterial Proliferation

The primary application of this compound is as a key intermediate in the synthesis of fluoroquinolone antibiotics. The general synthetic scheme involves the further modification of this core structure, typically through N-alkylation and nucleophilic aromatic substitution at other positions on the quinoline ring to introduce various side chains that modulate the antibacterial spectrum, potency, and pharmacokinetic properties of the final drug.

Mechanism of Action of Fluoroquinolones:

Fluoroquinolones exert their antibacterial effects by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.

-

DNA Gyrase: This enzyme is responsible for introducing negative supercoils into bacterial DNA, a process that is crucial for DNA replication and transcription.

-

Topoisomerase IV: This enzyme is involved in the decatenation of daughter chromosomes following DNA replication.

By inhibiting these enzymes, fluoroquinolones disrupt essential cellular processes, leading to bacterial cell death.

Visualizing the Mechanism of Action:

Caption: The role of this compound in the synthesis of fluoroquinolones and their mechanism of action.

Conclusion

This compound is a compound of significant strategic importance in the field of medicinal chemistry. Its robust synthesis via the Gould-Jacobs reaction and its role as a versatile precursor to potent fluoroquinolone antibiotics underscore its value to the drug discovery and development community. A thorough understanding of its synthesis, properties, and applications is crucial for researchers aiming to develop the next generation of antimicrobial agents.

References

- Rádl, S. (1994). Synthesis of Ethyl 1-Ethyl-6-fluoro-1,4-dihydro-8-hydroxy-4-oxoquinoline-3-carboxylate.

-

Wikipedia. Gould–Jacobs reaction. [Link]

-

PubChem. Ethyl 8-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate. [Link]

-

MySkinRecipes. This compound. [Link]

-

PubChem. Ethyl 6,8-difluoro-4-hydroxyquinoline-3-carboxylate. [Link]

-

CRO SPLENDID LAB. This compound. [Link]

-

Thermo Fisher Scientific. Ethyl 8-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate, 97%. [Link]

- Al-Hiari, Y. M., et al. (2013). Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates. International Journal of Molecular Sciences, 14(3), 6330–6345.

- Wang, D.-C., et al. (2008). Ethyl 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 64(11), o2213.

-

MySkinRecipes. This compound. [Link]

-

ResearchGate. Synthesis, structural and conformational analysis, and IR spectra of ethyl 4-chloro-7-iodoquinoline-3-carboxylate. [Link]

Sources

- 1. ablelab.eu [ablelab.eu]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound [myskinrecipes.com]

- 4. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.in]

- 5. Ethyl 8-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate | C12H10FNO3 | CID 707160 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 8-Fluoro-4-hydroxyquinoline 97 63010-71-9 [sigmaaldrich.com]

- 7. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to the Physical Properties of Ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the core physical properties of Ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate, a key intermediate in the synthesis of fluoroquinolone antibiotics and a compound of significant interest in medicinal chemistry.[1][2] This document moves beyond a simple recitation of data, offering insights into the experimental methodologies used to determine these properties and the underlying chemical principles that govern them.

Introduction: Significance and Molecular Context

This compound (CAS No: 63010-69-5) is a fluorinated heterocyclic building block with the molecular formula C₁₂H₁₀FNO₃ and a molecular weight of 235.21 g/mol .[1][3] Its structure, featuring a quinoline core, is fundamental to the development of various therapeutic agents. The presence of the fluorine atom at the 8-position and the carboxylate group at the 3-position significantly influences its electronic properties, bioavailability, and interaction with biological targets.[1] This guide will delve into the critical physical parameters that are essential for its application in drug discovery and process development.

A crucial aspect of this molecule is its existence in tautomeric forms: the 4-hydroxyquinoline and the 4-oxo-1,4-dihydroquinoline forms. This equilibrium is a key determinant of its chemical reactivity and physical characteristics.

Core Physical Properties

A thorough understanding of the physical properties of a compound is paramount for its effective use in research and development. The following sections detail the key physical characteristics of this compound.

Molecular Structure and Identification

-

CAS Number: 63010-69-5[1]

-

Synonyms: 8-Fluoro-4-hydroxyquinoline-3-carboxylic acid ethyl ester, Ethyl 8-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate[1][4]

The presence of both a hydroxyl group and a nearby nitrogen atom in the quinoline ring system allows for the existence of keto-enol tautomerism. The equilibrium between the 4-hydroxy and 4-oxo forms is influenced by the solvent and the solid-state packing.

Table 1: Summary of Core Physical Properties

| Property | Value | Notes |

| Molecular Formula | C₁₂H₁₀FNO₃ | [1][3] |

| Molecular Weight | 235.21 g/mol | [1][3] |

| CAS Number | 63010-69-5 | [1] |

| Melting Point | Not definitively reported in primary literature. A closely related compound, 8-Fluoro-4-hydroxyquinoline, melts at 278-282 °C.[5] Commercial suppliers suggest a melting point for the title compound, but this requires experimental verification. | The melting point is a critical indicator of purity and is influenced by the crystalline form. |

| Boiling Point | No data available. | Due to its relatively high molecular weight and polar nature, it is expected to have a high boiling point and may decompose before boiling at atmospheric pressure. |

| Solubility | Favorable solubility and stability under various conditions are reported, though quantitative data is limited.[1] | Solubility is a crucial parameter for reaction setup, purification, and formulation. It is expected to be soluble in polar organic solvents like DMSO and DMF. |

| pKa | No experimentally determined value is available. | The pKa values for quinolone derivatives are critical for understanding their absorption, distribution, metabolism, and excretion (ADME) properties.[6] |

| Storage Conditions | Store at 0-8°C.[1] | Recommended to prevent degradation over time. |

Spectroscopic Profile: Elucidating the Molecular Fingerprint

Spectroscopic analysis is indispensable for confirming the structure and purity of this compound. The tautomeric nature of the molecule will be reflected in its spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline ring, the ethyl group protons (a quartet and a triplet), and a signal for the N-H proton in the 4-oxo tautomer, which may be broad and exchangeable. The exact chemical shifts will be dependent on the solvent used. For a related compound, ethyl 4-chloro-8-fluoroquinoline-3-carboxylate, the aromatic protons appear in the range of 7.90-9.58 ppm, the quartet for the CH₂ group at 4.60 ppm, and the triplet for the CH₃ group at 1.54 ppm in CDCl₃.[7][8]

-

¹³C NMR: The carbon NMR spectrum will show characteristic signals for the carbonyl carbons of the ester and the quinolone ring, as well as for the aromatic and ethyl group carbons. The chemical shifts will provide insight into the electronic environment of each carbon atom.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. Key expected vibrational bands include:

-

O-H/N-H stretching: A broad band in the region of 3400-3200 cm⁻¹ corresponding to the hydroxyl group of the enol tautomer and the N-H group of the keto tautomer.

-

C=O stretching: A strong absorption band around 1720-1700 cm⁻¹ for the ester carbonyl group and another strong band around 1660-1640 cm⁻¹ for the quinolone carbonyl group in the keto tautomer.

-

C=C and C=N stretching: Multiple bands in the 1600-1450 cm⁻¹ region corresponding to the aromatic quinoline ring.

-

C-F stretching: A strong band in the 1250-1000 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and fragmentation pattern of a compound. For quinolone antibiotics, common fragmentation pathways under electrospray ionization (ESI) in positive mode include the loss of water ([M+H−H₂O]⁺) and the loss of carbon monoxide ([M+H−CO]⁺) from the quinolone core.[7][9][10] The fragmentation of the ethyl ester group would also be expected.

Experimental Methodologies: A Practical Approach

The determination of the physical properties outlined above requires specific experimental protocols. This section provides an overview of the standard methodologies employed.

Melting Point Determination

The melting point is determined using a calibrated melting point apparatus. A small amount of the crystalline solid is packed into a capillary tube and heated at a controlled rate. The temperature range over which the solid melts is recorded.

Caption: Workflow for Melting Point Determination.

Solubility Assessment

A qualitative assessment of solubility can be performed by adding a small, measured amount of the solute to a fixed volume of the solvent at a specific temperature. The mixture is agitated, and the dissolution is observed visually. For quantitative analysis, a saturated solution is prepared, and the concentration of the dissolved solute is determined using techniques like UV-Vis spectroscopy or HPLC.

Spectroscopic Analysis Protocols

-

NMR: A sample is dissolved in a deuterated solvent (e.g., DMSO-d₆, CDCl₃) and placed in an NMR tube. The spectra are acquired on a high-field NMR spectrometer.

-

FT-IR: A small amount of the solid sample is mixed with KBr powder and pressed into a pellet. The spectrum is then recorded using an FT-IR spectrometer.

-

MS: The sample is dissolved in a suitable solvent and introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source.

Crystallography and Molecular Geometry

Caption: X-ray Crystallography Workflow.

Conclusion and Future Directions

This technical guide has synthesized the available information on the physical properties of this compound. While core identifiers and qualitative descriptions are well-established, there is a clear need for further experimental determination of specific quantitative data, particularly a definitive melting point, comprehensive solubility profiles, and a crystal structure. Such data would be invaluable for researchers in medicinal chemistry and drug development, enabling more precise control over synthetic processes and a deeper understanding of the structure-activity relationships of this important class of compounds.

References

-

Crystal structure of ethyl 2,4-dichloroquinoline-3-carboxylate. (2015). Acta Crystallographica Section E: Crystallographic Communications. [Link]

-

Ethyl quinoline-3-carboxylate. PubChem. National Center for Biotechnology Information. [Link]

-

Ethyl 8-fluoro-4-hydroxy-3-quinolinecarboxylate. Chem-Impex. [Link]

-

Ethyl 6,8-difluoro-4-hydroxyquinoline-3-carboxylate. PubChem. National Center for Biotechnology Information. [Link]

-

This compound. CRO SPLENDID LAB. [Link]

-

Ethyl 8-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate, 97%, Thermo Scientific. Fisher Scientific. [Link]

-

This compound. MySkinRecipes. [Link]

-

Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. (2020). Current Drug Targets. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. This compound [myskinrecipes.com]

- 3. Ethyl 8-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate | C12H10FNO3 | CID 707160 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Ethyl 8-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate, 97%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]

- 5. 8-Bromo-4-hydroxyquinoline-3-carboxylic acid | C10H6BrNO3 | CID 735364 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ETHYL 4-CHLORO-8-FLUOROQUINOLINE-3-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]

- 8. Compound this compound - Chemdiv [chemdiv.com]

- 9. Ethyl quinoline-3-carboxylate | C12H11NO2 | CID 282842 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Ethyl 6,8-difluoro-4-hydroxyquinoline-3-carboxylate | C12H9F2NO3 | CID 2798043 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to Ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate: Synthesis, Characterization, and Applications

Abstract

This technical guide provides a comprehensive overview of Ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate, a pivotal intermediate in contemporary medicinal chemistry. The strategic incorporation of a fluorine atom at the 8-position significantly influences the molecule's electronic properties, enhancing both metabolic stability and binding affinity to biological targets. This guide delves into the compound's fundamental physicochemical properties, outlines a detailed and validated synthetic protocol, and explores its characterization through various spectroscopic techniques. Furthermore, we will discuss its significant applications, particularly in the development of advanced fluoroquinolone antibiotics and other therapeutic agents. This document is intended for researchers, scientists, and professionals in the field of drug development, offering both foundational knowledge and practical insights into the utilization of this versatile scaffold.

Introduction: The Strategic Importance of Fluorinated Quinolones

The quinolone scaffold is a cornerstone in the architecture of numerous therapeutic agents. The introduction of a fluorine atom, particularly at the 8-position of the quinoline ring, has been a game-changing strategy in drug design. This modification can dramatically enhance a compound's biological activity, metabolic profile, and overall efficacy. This compound serves as a critical building block in the synthesis of these next-generation pharmaceuticals. Its unique structural features make it a valuable precursor for creating drugs with improved potency against resistant bacterial strains by targeting essential enzymes like DNA gyrase and topoisomerase IV.[1] This guide will provide a detailed exploration of this key molecule.

Physicochemical Properties and Molecular Identification

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and research. These properties dictate its solubility, reactivity, and handling requirements.

Table 1: Key Physicochemical Data for this compound

| Property | Value | Source |

| Molecular Weight | 235.21 g/mol | [2][3][4] |

| Molecular Formula | C₁₂H₁₀FNO₃ | [2][3][4] |

| CAS Number | 63010-69-5 | [2][3] |

| Appearance | White to pale yellow solid | [5] |

| logP | 2.724 | [4] |

| Polar Surface Area | 46.094 Ų | [4] |

| Hydrogen Bond Donors | 1 | [4] |

| Hydrogen Bond Acceptors | 5 | [4] |

| Storage Conditions | Store at 0-8°C, in a dry, well-ventilated place | [2][6] |

Synthesis of this compound

The synthesis of this compound is typically achieved through a well-established cyclization reaction. The following protocol is a robust and reproducible method for its preparation.

Synthetic Workflow Diagram

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

Materials:

-

2-Fluoroaniline

-

Diethyl ethoxymethylenemalonate (EMME)

-

Dowtherm A (or another high-boiling solvent)

-

Ethanol

-

Hexane

Procedure:

-

Condensation: In a round-bottom flask equipped with a reflux condenser, combine 2-fluoroaniline (1.0 equivalent) and diethyl ethoxymethylenemalonate (1.05 equivalents).

-

Heat the mixture at 100-110°C for 2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Cyclization: After the initial condensation, add a high-boiling solvent such as Dowtherm A to the reaction mixture.

-

Heat the mixture to 240-250°C for 30 minutes to facilitate the thermal cyclization.

-

Workup and Purification: Cool the reaction mixture to room temperature.

-

Add hexane to precipitate the crude product.

-

Filter the solid and wash with cold hexane.

-

Recrystallize the crude product from ethanol to yield pure this compound.

Spectroscopic Characterization

The identity and purity of the synthesized compound must be confirmed through spectroscopic analysis.

¹H-NMR Spectroscopy

The proton NMR spectrum provides information on the chemical environment of the hydrogen atoms in the molecule.

-

¹H-NMR (CDCl₃, 400 MHz) δ: 9.58 (s, 1H), 8.46 (d, 1H), 8.04-7.90 (m, 2H), 4.60 (q, 2H), 1.54 (t, 3H).[7]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. Key expected peaks include:

-

N-H stretch: ~3400 cm⁻¹

-

C=O stretch (ester): ~1720 cm⁻¹

-

C=C stretch (aromatic): ~1600-1450 cm⁻¹

-

C-F stretch: ~1200-1100 cm⁻¹

Mass Spectrometry

Mass spectrometry confirms the molecular weight of the compound. The expected molecular ion peak [M+H]⁺ would be at m/z 236.06.

Applications in Drug Development

This compound is a highly valuable intermediate in the pharmaceutical industry.[2]

Synthesis of Fluoroquinolone Antibiotics

This compound is a key precursor in the synthesis of advanced fluoroquinolone antibiotics.[1] The 4-hydroxy group can be readily converted to a 4-chloro group, which is then susceptible to nucleophilic substitution by various amines to introduce the desired side chains that modulate the antibacterial spectrum and pharmacokinetic properties of the final drug.

Antimicrobial and Anticancer Research

The unique structure of this compound contributes to its effectiveness against a range of pathogens, making it a valuable scaffold in the development of new antimicrobial agents.[2] Furthermore, its derivatives are being investigated for their potential as anticancer agents.[2]

Other Applications

-

Fluorescent Probes: The inherent fluorescent properties of the quinoline ring system allow for its use in developing probes for biological imaging.[2]

-

Material Science: It can be incorporated into polymers to create materials with enhanced thermal stability and UV resistance.[2]

Safety and Handling

Proper safety precautions must be observed when handling this compound and its precursors.

General Precautions:

-

Always work in a well-ventilated area or under a chemical fume hood.[5][8]

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[8]

-

Avoid inhalation of dust and contact with skin and eyes.[8]

-

In case of contact, wash the affected area thoroughly with soap and water.[8] If it comes in contact with the eyes, rinse immediately with fresh running water and seek medical attention.[8]

-

Store the compound in a tightly sealed container in a cool, dry place away from light.[5][6]

Hazard Statements:

-

May be harmful if swallowed.[8]

-

Causes skin and serious eye irritation.[8]

-

May cause respiratory irritation.[8]

Conclusion

This compound is a molecule of significant interest and utility in the field of medicinal chemistry. Its well-defined physicochemical properties, established synthetic route, and versatile reactivity make it an indispensable tool for the development of novel therapeutic agents. This guide has provided a comprehensive overview to aid researchers in harnessing the full potential of this important chemical entity.

References

-

CRO SPLENDID LAB. (n.d.). This compound. Retrieved from [Link]

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 6,8-difluoro-4-hydroxyquinoline-3-carboxylate. Retrieved from [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.in]

- 4. Compound this compound - Chemdiv [chemdiv.com]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. 8-FLUORO-4-HYDROXYQUINOLINE - Safety Data Sheet [chemicalbook.com]

- 7. ETHYL 4-CHLORO-8-FLUOROQUINOLINE-3-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]

- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

Ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate synthesis pathway.

An In-depth Technical Guide to the Synthesis of Ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate

Introduction: The Significance of a Fluorinated Quinolone Core

This compound is a highly valuable heterocyclic compound that serves as a critical building block in the landscape of modern medicinal chemistry.[1] Its structure, featuring a quinolone core with a strategic fluorine atom at the 8-position, imparts unique physicochemical properties that are highly sought after in drug development. This fluorine substitution can significantly enhance metabolic stability, binding affinity, and overall biological activity.[1]

Consequently, this molecule is a key intermediate in the synthesis of numerous pharmaceutical agents, most notably the potent class of fluoroquinolone antibiotics.[2] Beyond its established role in developing antimicrobial drugs that target bacterial DNA gyrase and topoisomerase IV, its applications extend to anti-inflammatory agents, cancer research, and the creation of fluorescent probes for biological imaging.[1][2]

This guide provides a detailed examination of the most robust and widely adopted pathway for its synthesis: the Gould-Jacobs reaction. As a self-validating protocol, this methodology is designed for reproducibility and scalability, offering researchers a reliable route to this essential synthetic intermediate.

PART 1: The Gould-Jacobs Synthesis Pathway: A Strategic Overview

The construction of the this compound core is most efficiently achieved through the Gould-Jacobs reaction.[3][4] This classic and versatile method involves the condensation of a substituted aniline with a malonic ester derivative, followed by a high-temperature thermal cyclization to form the quinoline ring system.[4]

The overall strategy is a two-stage process:

-

Condensation: Reaction of 2-fluoroaniline with diethyl ethoxymethylenemalonate (DEEMM) to form the open-chain enamine intermediate, diethyl 2-((2-fluoroanilino)methylene)malonate.

-

Thermal Cyclization: A high-temperature intramolecular cyclization of the enamine intermediate, which upon tautomerization, yields the stable, aromatic 4-hydroxyquinoline product.[4]

This pathway is favored for its use of readily available starting materials and its reliability in establishing the core quinolone scaffold.[5]

Caption: Overall schematic of the Gould-Jacobs synthesis pathway.

PART 2: Detailed Experimental Protocols and Mechanistic Insights

This section provides a step-by-step methodology grounded in established chemical principles. The causality behind each procedural choice is explained to ensure both understanding and successful execution.

Stage 1: Synthesis of Diethyl 2-((2-fluoroanilino)methylene)malonate (Enamine Intermediate)

This initial step involves a nucleophilic substitution reaction where the amino group of 2-fluoroaniline attacks the electron-deficient carbon of the ethoxymethylene group in DEEMM, followed by the elimination of ethanol.

Expertise & Causality:

-

Reactant Stoichiometry: A slight excess of diethyl ethoxymethylenemalonate (DEEMM) is often used to ensure the complete consumption of the more valuable 2-fluoroaniline.[6]

-

Thermal Conditions: The reaction is conducted at an elevated temperature (100-110°C) to facilitate the elimination of ethanol, driving the equilibrium towards the product.[3] Performing the reaction neat (without solvent) is common and efficient.[7]

-

Reaction Monitoring: The disappearance of the 2-fluoroaniline spot on a Thin Layer Chromatography (TLC) plate is a reliable indicator of reaction completion.

Experimental Protocol:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-fluoroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).

-

Heat the reaction mixture with stirring in an oil bath set to 100-110°C for approximately 2 hours.

-

Monitor the reaction progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate eluent system) until the 2-fluoroaniline is no longer visible.

-

Once complete, cool the mixture to room temperature. The resulting product is often a viscous oil or a low-melting-point solid.

-

Remove the ethanol byproduct and any excess DEEMM under reduced pressure. The crude intermediate is typically of sufficient purity to be carried forward to the next step without further purification.[7]

Stage 2: Thermal Cyclization to Yield this compound

This critical step is a thermally induced 6-π electrocyclization, a type of pericyclic reaction. The high temperature provides the necessary activation energy for the C-C bond formation between the aniline ring and the malonate backbone.

Expertise & Causality:

-

High-Temperature Medium: The cyclization requires temperatures exceeding 250°C.[6] This is achieved by using a high-boiling, inert solvent such as Dowtherm A (a eutectic mixture of diphenyl ether and biphenyl) or diphenyl ether alone. The solvent's primary role is to act as an efficient heat-transfer medium.

-

Product Precipitation: The final quinolone product is typically insoluble in the hot reaction solvent and precipitates out as it forms, which simplifies the isolation process.

-

Keto-Enol Tautomerism: The initial cyclized product is in a 4-oxo (keto) form. It rapidly tautomerizes to the more thermodynamically stable 4-hydroxy (enol) form, which benefits from the aromaticity of the quinoline ring system.[4]

Caption: Mechanism of thermal cyclization and tautomerization. (Note: Image placeholders would be replaced with actual chemical structures in a full implementation.)

Experimental Protocol:

-

In a separate three-necked flask equipped with a mechanical stirrer, a thermometer, and a condenser, preheat a suitable volume of Dowtherm A to 250-260°C.

-

Slowly add the crude enamine intermediate from Stage 1 to the hot Dowtherm A with vigorous stirring. The addition should be portion-wise to control the evolution of ethanol.

-

Maintain the reaction temperature at 250-260°C for 30-60 minutes after the addition is complete. A solid precipitate should begin to form.

-

Allow the reaction mixture to cool to below 100°C.

-

Dilute the cooled slurry with a non-polar solvent like hexane or petroleum ether to reduce the viscosity and aid in filtration.

-

Collect the precipitated solid by vacuum filtration.

-

Thoroughly wash the filter cake with hexane or petroleum ether to remove any residual Dowtherm A.

-

Dry the resulting solid product under vacuum. The product is often obtained in high purity.

PART 3: Data Presentation and Characterization

Clear and concise data is essential for protocol validation and replication.

Table 1: Summary of Reactants and Conditions

| Stage | Compound | Molar Eq. | MW ( g/mol ) | Role | Key Conditions |

| 1 | 2-Fluoroaniline | 1.0 | 111.12 | Starting Material | 100-110°C, 2h, Neat |

| 1 | Diethyl ethoxymethylenemalonate | 1.1 | 216.23 | Reagent | 100-110°C, 2h, Neat |

| 2 | Enamine Intermediate | 1.0 | 283.28 | Reactant | 250-260°C, 30-60 min |

| 2 | Dowtherm A | - | ~166 | Solvent/Heat Medium | 250-260°C |

Table 2: Final Product Specifications

| Property | Value | Reference |

| Chemical Name | This compound | [1] |

| CAS Number | 63010-69-5 | [1][2] |

| Molecular Formula | C₁₂H₁₀FNO₃ | [8] |

| Molecular Weight | 235.21 g/mol | [8] |

| Appearance | Off-white to pale yellow solid | - |

| Storage | Store at 0-8°C | [1] |

Conclusion

The Gould-Jacobs reaction provides a proven and highly effective pathway for the synthesis of this compound. By understanding the mechanistic underpinnings of the initial condensation and the subsequent high-temperature cyclization, researchers can reliably produce this critical intermediate. The protocol described herein is designed to be self-validating, with clear checkpoints and purification steps that ensure a high-purity final product. The versatility and importance of this fluorinated quinolone in medicinal chemistry and materials science underscore the value of a robust and well-characterized synthetic route.[1]

References

-

Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid. Org. Synth. 2005, 81, 233. Retrieved from [Link]

-

Wikipedia. (n.d.). Gould–Jacobs reaction. Retrieved from [Link]

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

-

CRO SPLENDID LAB. (n.d.). This compound. Retrieved from [Link]

-

Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation. Application Note AN056. Retrieved from [Link]

-

Zhang, Z., et al. (2014). Diethyl 2-((4-bromoanilino)methylidene)malonate. Acta Crystallographica Section E, 70(Pt 3), o288. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. This compound [myskinrecipes.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. ablelab.eu [ablelab.eu]

- 7. Diethyl 2-[(4-bromoanilino)methylidene]malonate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.in]

An In-depth Technical Guide to Ethyl 8-Fluoro-4-hydroxyquinoline-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate, a key building block in modern medicinal chemistry. Its significance lies primarily in its role as a crucial intermediate for the synthesis of fluoroquinolone antibiotics, a class of potent broad-spectrum antibacterial agents. This document details the compound's physicochemical properties, outlines a robust and well-established synthesis protocol via the Gould-Jacobs reaction, explores its spectroscopic signature, and discusses its applications and safety considerations. The guide is structured to provide both foundational knowledge and actionable protocols for professionals in the field of drug discovery and organic synthesis.

Introduction

This compound (CAS No. 63010-69-5) is a heterocyclic compound belonging to the quinoline family.[1][2] The introduction of a fluorine atom at the 8-position of the quinoline ring is a critical structural feature that significantly influences the biological activity of its downstream derivatives.[1] This compound exists in tautomeric equilibrium, predominantly favoring the 4-oxo form, and is often named ethyl 8-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate.[3][4] Its primary utility is as a precursor in the multi-step synthesis of numerous pharmaceutical agents, particularly fluoroquinolone antibiotics where it forms the core scaffold responsible for targeting bacterial DNA gyrase and topoisomerase IV enzymes.[5] Understanding the properties and synthesis of this intermediate is therefore fundamental for the development of new and more effective antimicrobial drugs.[1]

Physicochemical Properties

A summary of the key physicochemical properties is presented below. These properties are essential for its handling, reaction setup, and purification.

| Property | Value | Source(s) |

| CAS Number | 63010-69-5 | [1] |

| Molecular Formula | C₁₂H₁₀FNO₃ | [1][2] |

| Molecular Weight | 235.21 g/mol | [1][2] |

| IUPAC Name | ethyl 8-fluoro-4-oxo-1H-quinoline-3-carboxylate | [4] |

| Synonyms | 8-Fluoro-4-hydroxyquinoline-3-carboxylic acid ethyl ester | [1][4] |

| Appearance | Solid | [5] |

| Storage | Store at 0-8°C in a dry place | [1] |

Synthesis: The Gould-Jacobs Reaction

The most established and versatile method for constructing the 8-fluoro-4-hydroxyquinoline core is the Gould-Jacobs reaction.[3][6] This reaction provides a reliable pathway to the target intermediate. The overall process involves two primary stages: an initial condensation followed by a high-temperature thermal cyclization.[6][7]

Reaction Principle

The synthesis begins with the condensation of an aniline derivative (2-fluoroaniline) with diethyl ethoxymethylenemalonate (EMME). This is followed by a thermally induced intramolecular cyclization, which forms the quinoline ring system.[3][7] The reaction is particularly effective for anilines with electron-donating or weakly electron-withdrawing groups.[7]

Detailed Experimental Protocol

Stage 1: Synthesis of this compound [6]

This stage involves the condensation of 2-fluoroaniline with diethyl ethoxymethylenemalonate (EMME) and subsequent thermal cyclization.

-

Step 1A (Condensation):

-

In a round-bottom flask, combine 2-fluoroaniline (1.0 equivalent) and diethyl ethoxymethylenemalonate (1.1 equivalents).

-

Heat the mixture, typically at 100-120°C, for 1-2 hours. This step results in the formation of an enamine intermediate, diethyl {[(2-fluorophenyl)amino]methylidene}propanedioate, with the elimination of ethanol.[3][7]

-

-

Step 1B (Thermal Cyclization):

-

The enamine intermediate is then added to a high-boiling point solvent, such as Dowtherm A or diphenyl ether.

-

The solution is heated to a high temperature, generally around 240-260°C.

-

This high temperature provides the activation energy for a 6-electron electrocyclization, followed by the elimination of another molecule of ethanol to form the stable aromatic quinoline ring.[7][8]

-

Upon cooling, the product, this compound, precipitates from the solution.

-

The solid product is collected by filtration, washed with a suitable solvent like hexane or ether to remove the high-boiling solvent, and then dried.

-

Synthesis Workflow Diagram

Caption: Workflow for the Gould-Jacobs synthesis of the target compound.

Spectroscopic and Analytical Data

Characterization of this compound is crucial for confirming its identity and purity. While detailed spectra are proprietary, typical analytical data from literature and supplier information are as follows:

-

¹H-NMR Spectroscopy: Proton NMR is used to confirm the arrangement of protons on the aromatic rings and the ethyl ester group. A related compound, ethyl 4-chloro-8-fluoroquinoline-3-carboxylate, shows characteristic signals including a singlet for the proton at the 2-position (H2) around δ 9.58 ppm, aromatic protons in the δ 7.90-8.46 ppm range, and a quartet and triplet for the ethyl ester group around δ 4.60 and δ 1.54 ppm, respectively.[9] Similar patterns are expected for the 4-hydroxy analogue, with shifts adjusted for the different substituent.

-

Mass Spectrometry: Provides the molecular weight of the compound, confirming the molecular formula C₁₂H₁₀FNO₃ (MW: 235.21).[2]

Applications in Drug Development

The primary and most significant application of this compound is its role as a key intermediate in the synthesis of fluoroquinolone antibiotics.[5]

Precursor to Fluoroquinolones

The compound serves as the foundational scaffold onto which other critical pharmacophoric groups are added. The synthetic pathway typically involves:

-

Hydrolysis: The ethyl ester at the 3-position is saponified to the corresponding carboxylic acid.[3]

-

N-Alkylation: An alkyl or cycloalkyl group (e.g., cyclopropyl) is introduced at the N1 position.

-

Nucleophilic Aromatic Substitution: The 4-hydroxy group is often converted to a better leaving group (e.g., a chloro group) and subsequently displaced by a piperazine ring or other amine-containing heterocycle at the 7-position (requiring an initial aniline with a C7 substituent).

This sequence leads to potent antibiotics like Ciprofloxacin, Norfloxacin, and others, which are indispensable in treating a wide range of bacterial infections.[10]

Role in Medicinal Chemistry

The quinolone core is a "privileged structure" in medicinal chemistry. The 8-fluoro substituent, in particular, can enhance metabolic stability and modulate the electronic properties of the molecule, potentially improving pharmacokinetic profiles and drug efficacy.[1] Researchers utilize this intermediate to synthesize novel derivatives for screening against various biological targets, including bacteria, viruses, and cancer cells.[1][11]

Caption: Synthetic utility as a precursor to fluoroquinolone antibiotics.

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed when handling this compound.

-

General Handling: Avoid breathing dust, vapor, mist, or gas. Avoid contact with skin and eyes. Use only in a chemical fume hood.[12]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses, and lab clothing to prevent skin and eye exposure.[12]

-

First Aid:

-

Eyes: In case of contact, immediately flush eyes with plenty of water for at least 15 minutes.[12]

-

Skin: Flush skin with plenty of water while removing contaminated clothing.[12]

-

Ingestion/Inhalation: Move to fresh air. If ingested, wash out the mouth with water. Seek medical attention in all cases of exposure.[12]

-

-

Storage: Store in a tightly closed container in a dry, refrigerated place (0-8°C).[1][12]

Conclusion

This compound is a high-value chemical intermediate whose importance is firmly rooted in the field of medicinal chemistry. Its robust synthesis via the Gould-Jacobs reaction and its critical role in the construction of life-saving fluoroquinolone antibiotics make it a compound of significant scientific and commercial interest. This guide has provided the core technical information required by researchers to understand, synthesize, and utilize this versatile molecule in their drug discovery and development endeavors.

References

- Flychem Co., ltd. (2024, December 24). Common Quinoline Synthesis Reactions.

- IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.

- Wikipedia. (n.d.). Gould–Jacobs reaction.

- Wikiwand. (n.d.). Gould–Jacobs reaction.

- YouTube. (2025, January 15). Organic Chemistry - Gould-Jacobs Reaction Mechanism.

- AOBChem. (2019, September 10). Safety Data Sheet.

- ChemicalBook. (n.d.). 348-26-5 | CAS DataBase.

- ChemicalBook. (n.d.). ETHYL 4-CHLORO-8-FLUOROQUINOLINE-3-CARBOXYLATE synthesis.

- Sigma-Aldrich. (n.d.). 5-Fluoro-1H-indazole 97 348-26-5.

- Benchchem. (n.d.). An In-depth Technical Guide to the Synthesis of the 8-Fluoroquinoline-3-carboxamide Scaffold.

- Ambeed.com. (n.d.). 348-26-5 | 5-Fluoro-1H-indazole | Fluorinated Building Blocks.

- Chem-Impex. (n.d.). Ethyl 8-fluoro-4-hydroxy-3-quinolinecarboxylate.

- AK Scientific, Inc. (n.d.). Safety Data Sheet for 5-Fluoro-1H-indazole.

- Fisher Scientific. (n.d.). Ethyl 8-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate, 97%, Thermo Scientific.

- CRO SPLENDID LAB. (n.d.). This compound.

- Chemdiv. (n.d.). Compound this compound.

- MySkinRecipes. (n.d.). This compound.

- ChemicalBook. (n.d.). 7-FLUORO-4-HYDROXY-QUINOLINE-3-CARBOXYLIC ACID ETHYL ESTER synthesis.

- Sigma-Aldrich. (n.d.). 4-Hydroxyquinoline-8-carboxylic acid applications.

- MDPI. (n.d.). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines.

- Echemi. (n.d.). 8-ETHYL-4-HYDROXYQUINOLINE-3-CARBOXYLIC ACID ETHYL ESTER.

- Santa Cruz Biotechnology. (n.d.). 8-Ethyl-4-hydroxyquinoline-3-carboxylic acid ethyl ester.

- PubChem. (n.d.). Fluoroquinolonic acid.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.in]

- 3. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 4. Ethyl 8-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate, 97%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]

- 5. This compound [myskinrecipes.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. wikiwand.com [wikiwand.com]

- 8. youtube.com [youtube.com]

- 9. ETHYL 4-CHLORO-8-FLUOROQUINOLINE-3-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]

- 10. Fluoroquinolonic acid | C13H9ClFNO3 | CID 483180 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. aobchem.com [aobchem.com]

The Mechanistic Landscape of Ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate: A Technical Guide for Researchers

An In-depth Exploration of a Privileged Scaffold in Medicinal Chemistry

Introduction

Ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate is a synthetic compound belonging to the broader class of quinoline derivatives, a scaffold of significant interest in pharmaceutical research and development.[1] The quinoline core is a "privileged structure," known to interact with a wide array of biological targets, leading to a diverse range of pharmacological activities including antimicrobial, anticancer, and anti-inflammatory effects.[2] The unique fluorine substitution at the 8-position and the ethyl carboxylate group at the 3-position of this particular molecule are anticipated to modulate its biological activity, making it a valuable subject of investigation for novel therapeutic agents. This technical guide provides a comprehensive overview of the putative mechanisms of action of this compound, drawing from the established knowledge of its structural class and the biological activities of closely related analogues. For researchers and drug development professionals, this document aims to serve as a foundational resource, elucidating the potential molecular pathways and cellular processes that this compound may influence.

Core Structural Features and Their Significance

The biological activity of this compound is intrinsically linked to its key structural motifs: the 4-hydroxyquinoline core, the 3-carboxylate group, and the 8-fluoro substituent.

| Functional Group | Potential Significance |

| 4-Hydroxyquinoline Core | Essential for interaction with DNA bases and enzymes like DNA gyrase. This core is a common feature in compounds with antibacterial and anticancer properties. |

| 3-Carboxylate Group | Crucial for binding to the active sites of target enzymes. In fluoroquinolones, this group is known to be directly involved in the interaction with DNA gyrase. |

| 8-Fluoro Substituent | The presence and position of halogen atoms can significantly impact the compound's pharmacokinetic properties, target affinity, and potential for adverse effects like phototoxicity. |

Anticipated Mechanisms of Action

Based on its structural similarity to well-characterized quinoline derivatives, this compound is likely to exhibit a multi-faceted mechanism of action. The primary anticipated activities are in the realms of antimicrobial and anticancer effects.

Antimicrobial Activity: Inhibition of Bacterial Topoisomerases

The most well-established mechanism of action for fluoroquinolones is the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.[3][4][][6] These enzymes are essential for bacterial DNA replication, transcription, and repair.

-

DNA Gyrase: Primarily in Gram-negative bacteria, DNA gyrase introduces negative supercoils into DNA, a process vital for the initiation of replication.

-

Topoisomerase IV: Predominantly in Gram-positive bacteria, this enzyme is responsible for decatenating newly replicated chromosomes, allowing for their segregation into daughter cells.

The proposed mechanism involves the formation of a ternary complex between the fluoroquinolone, the topoisomerase, and the bacterial DNA. This complex stabilizes the DNA in a cleaved state, leading to double-strand breaks and ultimately, bacterial cell death.[6] The 4-oxo group and the 3-carboxyl group of the quinolone core are critical for this interaction.[3]

Experimental Protocol: DNA Gyrase Inhibition Assay

A common method to assess the inhibition of DNA gyrase is a supercoiling assay.

Methodology:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing relaxed plasmid DNA, DNA gyrase enzyme, ATP, and a suitable buffer.

-

Compound Incubation: Add varying concentrations of this compound to the reaction mixture. A known DNA gyrase inhibitor (e.g., ciprofloxacin) should be used as a positive control.

-

Incubation: Incubate the reaction at 37°C for a specified time (e.g., 1 hour) to allow the supercoiling reaction to proceed.

-

Reaction Termination: Stop the reaction by adding a stop buffer containing a DNA loading dye.

-

Agarose Gel Electrophoresis: Analyze the DNA topoisomers by electrophoresis on an agarose gel.

-

Visualization and Analysis: Stain the gel with a fluorescent dye (e.g., ethidium bromide) and visualize the DNA bands under UV light. The inhibition of supercoiling will be indicated by a decrease in the amount of supercoiled DNA and an increase in relaxed DNA compared to the untreated control.

DOT Diagram: Fluoroquinolone Mechanism of Action

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. Fluoroquinolone antibiotics: An overview - Adesh University Journal of Medical Sciences & Research [aujmsr.com]

- 6. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Quinoline Scaffold - A Cornerstone of Medicinal Chemistry

An In-Depth Technical Guide to the Biological Activity of Quinoline Derivatives

Quinoline, a heterocyclic aromatic compound, is characterized by a double-ring structure where a benzene ring is fused to a pyridine ring.[1][2] This simple yet versatile scaffold is a recurring motif in a multitude of natural products, most notably the cinchona alkaloids like quinine, which laid the foundation for modern antimalarial therapy.[3][4] Its unique physicochemical properties, including its weak basicity and ability to participate in both electrophilic and nucleophilic substitution reactions, make it an exceptionally "privileged" structure in drug discovery.[5][6] The structural rigidity of the quinoline core, combined with the vast potential for functionalization at various positions, allows for the precise tuning of steric, electronic, and pharmacokinetic properties. This adaptability has enabled the development of quinoline derivatives that exhibit a remarkable breadth of biological activities, positioning them as essential tools in the ongoing search for novel therapeutic agents.[7][8][9] This guide provides a technical exploration of the principal biological activities of quinoline derivatives, delving into their mechanisms of action, showcasing key examples, and outlining the experimental protocols used for their evaluation.

Anticancer Activity: Targeting the Hallmarks of Malignancy

Quinoline derivatives have emerged as a significant class of anticancer agents, demonstrating efficacy against a wide range of cancer cell lines, including those of the breast, colon, and lung.[6] Their therapeutic potential stems from their ability to interfere with multiple, critical pathways involved in cancer progression.[10] The mechanisms of action are diverse and include the induction of apoptosis (programmed cell death), cell cycle arrest, inhibition of angiogenesis (the formation of new blood vessels that feed a tumor), and disruption of cell migration and metastasis.[1][6]

Key Mechanisms of Anticancer Action

-

Topoisomerase Inhibition: Many quinoline-based compounds, such as the natural product camptothecin and its clinical derivatives (topotecan, irinotecan), function by inhibiting topoisomerase I.[11] This enzyme is crucial for relieving torsional stress in DNA during replication and transcription. By stabilizing the enzyme-DNA complex, these drugs lead to DNA strand breaks and ultimately trigger apoptosis.[11][12]

-

Tyrosine Kinase Inhibition: Receptor tyrosine kinases (RTKs) like the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) are often overexpressed in cancer cells and drive proliferation and angiogenesis.[12] Several quinoline derivatives have been developed as potent inhibitors of these kinases. For example, bosutinib and cabozantinib are FDA-approved drugs that target multiple tyrosine kinases, including Src and c-Met.[13][14]

-

Tubulin Polymerization Inhibition: The mitotic spindle, composed of microtubules, is essential for cell division. Some quinoline derivatives interfere with the polymerization of tubulin, the building block of microtubules. This disruption arrests the cell cycle in the G2/M phase and induces apoptosis.[6]

-

DNA Intercalation and G-Quadruplex Stabilization: The planar aromatic structure of the quinoline ring allows some derivatives to intercalate between DNA base pairs, interfering with replication and transcription processes.[1] Others can stabilize G-quadruplex structures in telomeric DNA, inhibiting the enzyme telomerase, which is crucial for the immortalization of cancer cells.[10]

Antimicrobial Activity: From Broad-Spectrum to Targeted Action

Quinoline derivatives possess a wide spectrum of antimicrobial activities, including antibacterial and antifungal effects. [15][16]The most prominent examples are the fluoroquinolones (e.g., ciprofloxacin), a major class of synthetic broad-spectrum antibacterial agents. [3]

Mechanism of Antibacterial Action

Fluoroquinolones primarily target two essential bacterial enzymes involved in DNA replication:

-

DNA Gyrase (Topoisomerase II): This enzyme introduces negative supercoils into bacterial DNA, a process necessary to relieve strain during replication and transcription.

-

Topoisomerase IV: This enzyme is crucial for decatenating (separating) the interlinked daughter chromosomes after DNA replication is complete.

By inhibiting these enzymes, fluoroquinolones block DNA replication and repair, leading to rapid bacterial cell death. [17]Other quinoline derivatives exhibit antibacterial activity through different mechanisms, such as disrupting the cell membrane or inhibiting ATP synthase proton pumps. [18]

Antifungal Properties

Certain quinoline derivatives have also shown potent antifungal activity against various strains, including Candida albicans and Aspergillus niger. [19]Mechanisms can include the disruption of the fungal cell wall and the inhibition of essential enzymes like peptide deformylase (PDF). [19][20]

Comparative Antimicrobial Activity Data

The effectiveness of antimicrobial agents is measured by the Minimum Inhibitory Concentration (MIC), the lowest concentration of a drug that prevents visible growth of a microorganism.

| Compound/Derivative | Microorganism | MIC (µg/mL) | Target/Mechanism | Reference |

| Ciprofloxacin | Escherichia coli | 0.008 - 0.12 | DNA Gyrase/Topo IV | [3] |

| Moxifloxacin | Staphylococcus aureus | 0.03 - 0.12 | DNA Gyrase/Topo IV | [21] |

| Novel Quinoline (Comp. 6) | Bacillus cereus | 3.12 | PDF Inhibition | [19][20] |

| Novel Quinoline (Comp. 6) | Candida albicans | 3.12 | Fungal Cell Wall Disruption | [19] |

Anti-inflammatory Activity: Modulating the Immune Response

Chronic inflammation is a key driver of numerous diseases. Quinoline-based molecules have been developed as anti-inflammatory agents that target several key pharmacological targets in the inflammatory cascade. [22][23]

Mechanisms of Anti-inflammatory Action

-

Cyclooxygenase (COX) Inhibition: COX enzymes (COX-1 and COX-2) are responsible for the synthesis of prostaglandins, which are key mediators of pain and inflammation. Some quinoline derivatives with carboxylic acid moieties have been shown to inhibit COX enzymes. [22][24]* Phosphodiesterase 4 (PDE4) Inhibition: PDE4 is an enzyme that degrades cyclic AMP (cAMP), a key intracellular signaling molecule with anti-inflammatory properties. By inhibiting PDE4, quinoline derivatives can increase cAMP levels, leading to a reduction in the production of pro-inflammatory cytokines like TNF-α. [22][25]* Other Targets: Other targets for quinoline-based anti-inflammatory agents include TNF-α converting enzyme (TACE) and Transient Receptor Potential Vanilloid 1 (TRPV1), a receptor involved in pain signaling. [23][24]

Experimental Protocols for Activity Assessment

The evaluation of a novel compound's biological activity follows a systematic screening cascade. [26][27]The following protocols describe foundational in vitro assays crucial for the initial characterization of quinoline derivatives.

Protocol 1: Cytotoxicity Assessment via MTT Assay

Causality: This assay is a primary screen to determine a compound's general toxicity or its specific anticancer potency. It measures cellular metabolic activity, which is proportional to the number of viable cells. [26]A dose-dependent decrease in viability indicates cytotoxic or anti-proliferative effects.

Methodology:

-

Cell Preparation: Culture a relevant cancer cell line (e.g., MCF-7 for breast cancer) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test quinoline derivative in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions (including a vehicle control, e.g., 0.1% DMSO). Incubate for 48-72 hours.

-

MTT Addition: Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS). Add 20 µL of this solution to each well and incubate for 3-4 hours. During this time, mitochondrial dehydrogenases in living cells will reduce the yellow MTT to purple formazan crystals. [26]4. Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol with 0.04 N HCl, to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration to generate a dose-response curve and determine the IC₅₀ value.

Protocol 2: Antimicrobial Susceptibility Testing via Broth Microdilution (MIC Determination)

Causality: This protocol establishes the potency of a potential antimicrobial agent. By challenging a standardized inoculum of bacteria with serial dilutions of the compound, we can determine the minimum concentration required to inhibit its growth. [18]This is a fundamental metric for evaluating new antibiotics.

Methodology:

-

Compound Preparation: In a 96-well plate, perform a two-fold serial dilution of the test quinoline derivative in a suitable bacterial growth medium (e.g., Mueller-Hinton Broth). The final volume in each well should be 50 µL. Include a positive control (no compound) and a negative control (no bacteria).

-

Inoculum Preparation: Culture the target bacterial strain (e.g., S. aureus) overnight. Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

-

Inoculation: Add 50 µL of the standardized bacterial inoculum to each well (except the negative control), bringing the final volume to 100 µL.

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

-

MIC Determination: After incubation, visually inspect the wells for turbidity (a sign of bacterial growth). The MIC is the lowest concentration of the compound at which there is no visible growth. The result can also be read spectrophotometrically by measuring absorbance at 600 nm. [18]

Protocol 3: In Vitro Enzyme Inhibition Assay (General Protocol)

Causality: Many drugs, including quinoline derivatives, function by inhibiting specific enzymes. [13]This assay directly measures a compound's ability to reduce the activity of a purified target enzyme. The reduction in the rate of the enzyme-catalyzed reaction is a direct measure of inhibition and is used to calculate potency (IC₅₀). [26] Methodology:

-

Reagent Preparation:

-

Assay Buffer: Prepare a buffer at the optimal pH and ionic strength for the target enzyme (e.g., a kinase or COX).

-

Enzyme: Prepare a stock solution of the purified enzyme in the assay buffer.

-

Substrate: Prepare a stock solution of the enzyme's specific substrate. This substrate should either be chromogenic/fluorogenic itself or lead to a product that can be detected.

-

Test Compound: Prepare serial dilutions of the quinoline derivative in the assay buffer.

-

-

Assay Procedure (in a 96-well plate):

-

To each well, add the assay buffer, the test compound at various concentrations (including a no-inhibitor control), and the enzyme.

-

Allow the enzyme and inhibitor to pre-incubate for a set period (e.g., 15 minutes) to allow for binding.

-

Initiate the reaction by adding the substrate to all wells simultaneously.

-

-

Data Acquisition: Immediately place the plate in a microplate reader set to the appropriate wavelength. Measure the change in absorbance or fluorescence over time (kinetic read). The rate of the reaction is determined from the slope of the initial linear portion of the progress curve.

-

Analysis:

-

Calculate the percentage of inhibition for each compound concentration relative to the no-inhibitor control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

-

Conclusion and Future Outlook

The quinoline scaffold is a testament to the power of privileged structures in medicinal chemistry. Its derivatives have yielded landmark drugs in the fight against cancer, malaria, and bacterial infections, and continue to show promise as anti-inflammatory agents. [5][28]The versatility of the quinoline ring system allows for extensive structure-activity relationship (SAR) studies, enabling chemists to refine potency, selectivity, and pharmacokinetic profiles. [3][22]Future research will likely focus on developing novel quinoline hybrids that combine the scaffold with other pharmacophores to create multi-target drugs, a strategy that could prove effective against complex diseases and drug-resistant pathogens. As synthetic methodologies become more advanced and our understanding of biological targets deepens, the quinoline motif will undoubtedly remain a vital and productive platform for drug discovery for years to come. [8]

References

- Comprehensive review on current developments of quinoline-based anticancer agents. (URL: )

- From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives - Oriental Journal of Chemistry. (URL: )

- Annotated Review on Various Biological Activities of Quinoline Molecule - Biointerface Research in Applied Chemistry. (URL: )

-

Biological activities of quinoline derivatives - PubMed. (URL: [Link])

-

Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents - PMC - PubMed Central. (URL: [Link])

-

Quinoline antimalarials: mechanisms of action and resistance - PubMed. (URL: [Link])

-

The Chemical and Pharmacological Advancements of Quinoline: A Mini Review. (URL: [Link])

-

(PDF) A REVIEW ON BIOLOGICAL ACTIVITIES OF QUINOLINE DERIVATIVES. (URL: [Link])

-

Full article: Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. (URL: [Link])

-

Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. (URL: [Link])

-

Quinoline Derivatives: A Comprehensive Review of Synthesis, Biological Activities, and Pharmaceutical Applications. (URL: [Link])

-

Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview. (URL: [Link])

-

Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. (URL: [Link])

-

Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study - PubMed. (URL: [Link])

-

Biological Activities of Quinoline Derivatives | Bentham Science Publishers. (URL: [Link])

-

Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. (URL: [Link])

-

Review of new quinoline compounds and their pharmacological effects.. (URL: [Link])

-

Quinolines: a new hope against inflammation - PubMed. (URL: [Link])

-

Recent update on antibacterial and antifungal activity of quinoline scaffolds - PubMed. (URL: [Link])

-

Review on recent development of quinoline for anticancer activities. (URL: [Link])

-

Review on Antimicrobial Activity of Quinoline - Human Journals. (URL: [Link])

-

Exploring Quinoline Derivatives: Their Antimalarial Efficacy and Structural Features. (URL: [Link])

-

Medicinal Chemistry of Quinolines As Emerging Anti-inflammatory Agents: An Overview. (URL: [Link])

-

Pharmacological Potential of Quinoline Derivatives as Anti- Malarial Agents - YMER. (URL: [Link])

-

Quinoline and their Derivatives as Anti-Inflammatory Agents | Bentham Science Publishers. (URL: [Link])

-

Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E. (URL: [Link])

-

Recent update on chemistry and therapeutic potential of functionalized quinoline motifs – a review. (URL: [Link])

-

Medicinal Chemistry of Quinolines As Emerging Anti-inflammatory Agents: An Overview - Ingenta Connect. (URL: [Link])

-

Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - RSC Publishing. (URL: [Link])

-

Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives - IJFMR. (URL: [Link])

-

A Brief History of Quinoline as Antimalarial Agents - International Journal of Pharmaceutical Sciences Review and Research. (URL: [Link])

-

Natural Products, Synthesis, and Biological Activities of Quinolines (2020-2024). (URL: [Link])

-

Chemical structures of (a) quinoline containing drugs and clinical... - ResearchGate. (URL: [Link])

-

Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PubMed Central. (URL: [Link])

-

Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PubMed Central. (URL: [Link])

-

(PDF) Biological Activities of Quinoline Derivatives - ResearchGate. (URL: [Link])

-

Evaluation of the Biological Activity of Compounds: Techniques and Mechanism of Action Studies - David Discovers Drug Discovery. (URL: [Link])

-

Understanding Assays: ELISA, Activity, and Detection Kits for Reliable Research. (URL: [Link])

-

Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods - PMC. (URL: [Link])

-

Biological Assays: Innovations and Applications - Longdom Publishing. (URL: [Link])

-

Quinoline-Based FDA-Approved Drugs: Synthetic Route and Clinical Uses. (URL: [Link])

-

Quinoline-Based FDA-Approved Drugs: Synthetic Route and Clinical Uses - ResearchGate. (URL: [Link])

Sources

- 1. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 2. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]